Monocrotaline N-Oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

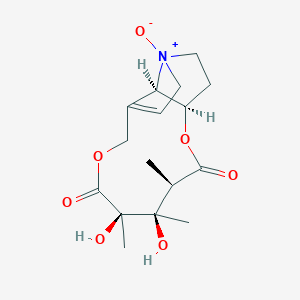

Structure

2D Structure

3D Structure

Properties

CAS No. |

35337-98-5 |

|---|---|

Molecular Formula |

C16H23NO7 |

Molecular Weight |

341.36 g/mol |

IUPAC Name |

(1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C16H23NO7/c1-9-13(18)24-11-5-7-17(22)6-4-10(12(11)17)8-23-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3/t9-,11+,12+,15+,16-,17?/m0/s1 |

InChI Key |

LHVAZUAALQTANZ-ANYXPJNNSA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O)[O-] |

Canonical SMILES |

CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-] |

Pictograms |

Acute Toxic |

Synonyms |

(3R,4S,5S,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione 11-Oxide; _x000B_(13α,14α)-14,19-Dihydro-12,13-dihydroxy-20-norcrotalanan-11,15-dione 4-Oxide; Monocrotaline O |

Origin of Product |

United States |

Foundational & Exploratory

Monocrotaline N-Oxide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocrotaline N-oxide is a pyrrolizidine alkaloid and a major metabolite of monocrotaline, a toxic compound found in plants of the Crotalaria genus. The presence of monocrotaline and its metabolites in the food chain poses a significant health risk to both livestock and humans, leading to hepatotoxicity, pneumotoxicity, and carcinogenicity. This technical guide provides an in-depth overview of the chemical properties, structure, and known biological activities of this compound, with a focus on experimental protocols and relevant signaling pathways.

Chemical Properties and Structure

This compound is a derivative of monocrotaline where the tertiary amine nitrogen of the pyrrolizidine ring is oxidized. This oxidation is a key step in the metabolic pathway of the parent compound.

Chemical Structure

-

IUPAC Name: (1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.0¹³﹐¹⁶]hexadec-10-ene-3,7-dione[1]

-

Canonical SMILES: C[C@H]1C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)--INVALID-LINK--(C)O)[O-][1]

-

InChI Key: LHVAZUAALQTANZ-ANYXPJNNSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 341.36 g/mol | [1] |

| CAS Number | 35337-98-5 | [1][2] |

| Melting Point | 138 °C | |

| XLogP3 | -1.3 | [1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 341.14745207 | [1] |

| Monoisotopic Mass | 341.14745207 | [1] |

| Topological Polar Surface Area | 111 Ų | [1] |

| Heavy Atom Count | 24 | |

| Formal Charge | 0 | |

| Complexity | 620 | [1] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This compound can be synthesized by the direct oxidation of monocrotaline. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Protocol: Oxidation of Monocrotaline using m-CPBA [3]

-

Dissolution: Dissolve monocrotaline (1.0 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) at 0 °C.

-

Oxidation: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the monocrotaline solution while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel. The column can be eluted with a gradient of methanol in dichloromethane (e.g., starting with 1:1 petroleum ether/ethyl acetate, then 5% methanol in DCM, followed by 10% methanol in DCM) to afford pure this compound.[3]

Protocol: Oxidation of Monocrotaline using Hydrogen Peroxide [4]

-

Catalyst Preparation: In a three-necked flask, dissolve sodium tungstate dihydrate (catalyst) in water.

-

Reactant Addition: Add monocrotaline to the flask and cool the mixture to -5°C using an ice-salt bath.

-

Oxidation: Slowly add 30% aqueous hydrogen peroxide solution dropwise, ensuring the internal temperature remains below 20°C.

-

Reaction: After the addition is complete, remove the cooling bath and stir the mixture for 3 hours.

-

Quenching: Decompose excess hydrogen peroxide by adding sodium hydrogen sulfite.

-

Extraction: Saturate the solution with sodium chloride and extract the product with dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[4]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The oxidation of the nitrogen atom leads to characteristic shifts in the signals of the protons and carbons in the vicinity of the pyrrolizidine ring.[5][6]

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. A comparison with the spectra of the starting material (monocrotaline) will show significant downfield shifts for the protons and carbons adjacent to the N-oxide group.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a sensitive technique for the detection and quantification of this compound.

-

Chromatography: A typical method involves a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.[1]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The protonated molecule [M+H]⁺ of this compound is observed at m/z 342.1547. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced selectivity by monitoring specific fragment ions.[1]

Biological Activity and Signaling Pathways

The toxicity of monocrotaline is primarily attributed to its metabolic activation in the liver by cytochrome P450 enzymes to a reactive pyrrolic metabolite, dehydromonocrotaline (DHM). This compound is also a major metabolite, and while it is considered a detoxification product, it can be converted back to monocrotaline and subsequently to the toxic pyrrole.

Metabolic Activation and DNA Adduct Formation

The primary mechanism of monocrotaline-induced toxicity involves the formation of DNA adducts by its reactive metabolite, dehydromonocrotaline. This process is a key initiating event in its carcinogenic and cytotoxic effects.

-

Metabolism of Monocrotaline: In the liver, monocrotaline is metabolized by cytochrome P450 enzymes (CYP3A4/5) into dehydromonocrotaline and this compound.

-

Formation of Reactive Intermediate: Dehydromonocrotaline is a highly reactive electrophile.

-

DNA Adduct Formation: Dehydromonocrotaline can alkylate DNA bases, primarily guanine and adenine, forming covalent adducts. These DNA adducts can lead to mutations and chromosomal damage, contributing to the initiation of cancer.

Signaling Pathways Affected by Monocrotaline Metabolism

While direct signaling pathways of this compound are not well-defined, the metabolic consequences of its parent compound, monocrotaline, are known to impact several key cellular signaling cascades, primarily in the context of monocrotaline-induced pulmonary hypertension. The reactive metabolites generated from monocrotaline, including those potentially arising from the N-oxide, are implicated in these effects.

-

Endothelial Cell Injury and Apoptosis: The reactive pyrrole metabolite of monocrotaline is known to induce apoptosis in pulmonary artery endothelial cells.[7] This can trigger a cascade of events leading to vascular remodeling. The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

-

Inflammation and NF-κB Signaling: Monocrotaline-induced lung injury is associated with a significant inflammatory response. The activation of the NF-κB signaling pathway is a key event, leading to the expression of pro-inflammatory cytokines and adhesion molecules.[9][10] Studies have shown that inhibitors of the NF-κB pathway can ameliorate the effects of monocrotaline.[11][12][13]

-

Nitric Oxide (NO) Signaling: Monocrotaline administration has been shown to be associated with a decrease in the bioavailability of nitric oxide (NO), a critical vasodilator and inhibitor of smooth muscle proliferation.[14] This dysregulation of NO signaling contributes to the development of pulmonary hypertension. The expression of endothelial nitric oxide synthase (eNOS) can be altered in response to monocrotaline-induced injury.[2][7][10]

Conclusion

This compound is a crucial metabolite in the biotransformation of monocrotaline. While it can be considered a detoxification product, its potential to revert to the parent compound and contribute to the pool of reactive pyrrolic intermediates makes it a significant molecule in the study of pyrrolizidine alkaloid toxicity. Understanding its chemical properties, developing robust analytical methods for its detection, and further elucidating its direct biological effects are essential for assessing the risks associated with monocrotaline exposure and for the development of potential therapeutic interventions. This guide provides a foundational overview for researchers and professionals working in toxicology, drug development, and food safety.

References

- 1. mdpi.com [mdpi.com]

- 2. Gene expressions of nitric oxide synthase and matrix metalloproteinase-2 in monocrotaline-induced pulmonary hypertension in rats after bosentan treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene Expressions of Nitric Oxide Synthase and Matrix Metalloproteinase-2 in Monocrotaline-Induced Pulmonary Hypertension in Rats After Bosentan Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Oxidative stress and gene expression of antioxidants enzymes in monocrotaline-induced pulmonary hypertension following the administration of antiretroviral medications in rats - Journal of the Pan African Thoracic Society [patsjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Cerium oxide nanoparticles attenuate monocrotaline induced right ventricular hypertrophy following pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Mechanisms of cell signaling by nitric oxide and peroxynitrite: from mitochondria to MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of monocrotaline on endothelial nitric oxide synthase expression and sulfhydryl levels in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

Monocrotaline N-Oxide: An In-Depth Technical Guide on its In Vivo Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature extensively details the in vivo mechanism of action of the parent compound, Monocrotaline (MCT), and its highly reactive metabolite, monocrotaline pyrrole (MCTP). In contrast, the specific in vivo toxicological mechanism of Monocrotaline N-Oxide, a metabolite of MCT, is not well-characterized. This guide provides a comprehensive overview of the established mechanism of MCT-induced toxicity as a framework for understanding the potential role of its N-oxide metabolite, while clearly delineating the existing knowledge gaps.

Introduction

Monocrotaline (MCT) is a pyrrolizidine alkaloid found in plants of the Crotalaria genus. It is a well-established pro-toxin used extensively in experimental animal models to induce pulmonary arterial hypertension (PAH), a severe and progressive disease characterized by elevated pulmonary artery pressure, right ventricular hypertrophy, and eventual heart failure. The toxicity of MCT is not inherent to the parent molecule but is a consequence of its metabolic activation in vivo.

One of the metabolites formed from MCT is this compound (MCT-N-Oxide). While N-oxidation is often considered a detoxification pathway for pyrrolizidine alkaloids, the precise role and in vivo mechanism of action of MCT-N-Oxide remain largely undefined. This technical guide will delve into the well-documented in vivo mechanism of MCT, providing a basis to discuss the current understanding and the significant unanswered questions surrounding its N-oxide metabolite.

Metabolism of Monocrotaline: The Path to Toxicity and Detoxification

The biological effects of monocrotaline are intricately linked to its biotransformation, which primarily occurs in the liver. This metabolic process follows two main competing pathways: activation to a toxic pyrrole and conversion to a less toxic N-oxide.

Metabolic Activation to Monocrotaline Pyrrole (MCTP): The primary pathway leading to MCT's toxicity involves its metabolism by cytochrome P450 enzymes in the liver, particularly isoforms such as CYP3A4.[1][2] This process converts MCT into the highly reactive and unstable metabolite, dehydromonocrotaline, also known as monocrotaline pyrrole (MCTP).[3][4] MCTP is a potent electrophile that readily reacts with cellular nucleophiles, including proteins and DNA, initiating cellular damage.

Formation of this compound: In a parallel pathway, MCT can undergo N-oxidation, catalyzed by flavin-containing monooxygenases (FMOs) and some cytochrome P450s, to form this compound.[5] This conversion is generally regarded as a detoxification step, as the N-oxide is more water-soluble and more readily excreted.

The Potential for Re-toxification: A critical aspect of pyrrolizidine alkaloid N-oxide metabolism is the potential for their in vivo reduction back to the parent tertiary amine alkaloid. This reverse reaction can be mediated by gut microbiota. If this compound is reduced back to MCT in the gastrointestinal tract, the reformed MCT can be absorbed and subsequently bioactivated in the liver, thereby contributing to toxicity. However, the extent to which this occurs in vivo with this compound and its contribution to overall MCT toxicity is not well-established.

In Vivo Mechanism of Action of Monocrotaline and its Toxic Metabolite (MCTP)

The pathophysiology of MCT-induced pulmonary arterial hypertension is a multi-step process initiated by the metabolic activation of MCT to MCTP.

Transport and Targeting of MCTP

Following its formation in the liver, the highly reactive MCTP has a short biological half-life.[2] It is transported via the bloodstream to the lungs, with evidence suggesting that red blood cells may act as carriers, protecting MCTP from premature reactions and facilitating its delivery to the pulmonary vasculature.[3][6] The primary target of MCTP in the lungs is the pulmonary artery endothelial cell (PAEC).[2]

Pulmonary Endothelial Cell Injury

The interaction of MCTP with PAECs triggers a cascade of cytotoxic events, leading to endothelial dysfunction and apoptosis.[7] This initial injury is the critical event that instigates the subsequent pathological changes.

Key Signaling Pathways in MCT-Induced Pulmonary Arterial Hypertension

The initial endothelial injury sets off a complex interplay of signaling pathways that collectively drive the development of PAH.

-

Oxidative Stress: MCTP-induced endothelial injury leads to an imbalance between pro-oxidant and anti-oxidant systems. This is characterized by increased production of reactive oxygen species (ROS) and a depletion of cellular antioxidants such as glutathione (GSH).[8][9] Oxidative stress further damages cellular components and contributes to the inflammatory response.

-

Inflammation: The damaged endothelium releases pro-inflammatory mediators, leading to the recruitment of inflammatory cells, including macrophages, lymphocytes, and neutrophils, to the site of injury.[3] These inflammatory cells, in turn, release a variety of cytokines and growth factors that contribute to vascular remodeling.

-

Extracellular Calcium-Sensing Receptor (CaSR) Activation: Recent studies have shown that MCT and its metabolites can directly bind to and activate the extracellular calcium-sensing receptor (CaSR) on PAECs.[1] This activation triggers an increase in intracellular calcium, contributing to endothelial cell damage and dysfunction.

-

NLRP3 Inflammasome Activation: The inflammatory response in MCT-induced PAH has been linked to the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome in macrophages within the lung. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines IL-1β and IL-18, which further amplify the inflammatory cascade.

Quantitative Data on Monocrotaline-Induced Pulmonary Hypertension

| Parameter | Animal Model | MCT Dose and Administration | Time Point | Observation | Reference |

| Right Ventricular Systolic Pressure (RVSP) | Sprague-Dawley Rat | 60 mg/kg, single subcutaneous injection | 4 weeks | Increased to ~40 mmHg (vs. ~25 mmHg in control) | [10] |

| Right Ventricular Hypertrophy (Fulton Index: RV/[LV+S]) | Wistar Rat | 60 mg/kg, single subcutaneous injection | 5 weeks | Increased by ~85% in males | [2] |

| Pulmonary Artery Medial Wall Thickness | Sprague-Dawley Rat | 80 mg/kg, single subcutaneous injection | 2 weeks | Increased to 31% (vs. 13% in control) | [11] |

| Plasma Nitrate/Nitrite (NOx) Levels | Sprague-Dawley Rat | 80 mg/kg, single subcutaneous injection | 2 weeks | Decreased to 9.2 µM (vs. 17.7 µM in control) | [11] |

| Survival | Young (7-week-old) Sprague-Dawley Rat | 60 mg/kg, single injection | Mean 23.4 days | - | [12] |

LV+S = Left Ventricle + Septum

Experimental Protocols: Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats

The following is a generalized protocol for the induction of PAH in rats using monocrotaline, a widely accepted and utilized experimental model.[10][13] Specific protocols for in vivo studies with this compound were not found in the reviewed literature.

Objective: To induce pulmonary arterial hypertension in rats for the study of disease pathogenesis and evaluation of potential therapeutics.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Monocrotaline (Sigma-Aldrich or other reputable supplier)

-

1N Hydrochloric Acid (HCl)

-

1N Sodium Hydroxide (NaOH)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for subcutaneous injection

-

Animal scale

-

Equipment for hemodynamic measurement (pressure transducer, catheter)

-

Equipment for tissue collection and processing (histology, molecular biology)

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water for at least one week prior to the experiment.

-

Preparation of Monocrotaline Solution:

-

Weigh the desired amount of monocrotaline.

-

Dissolve the monocrotaline in a small volume of 1N HCl.

-

Neutralize the solution to pH 7.4 with 1N NaOH.

-

Bring the solution to the final desired concentration (e.g., 60 mg/mL) with sterile saline.

-

Filter-sterilize the solution.

-

-

Monocrotaline Administration:

-

Weigh each rat to determine the precise volume of the MCT solution to be injected.

-

Administer a single subcutaneous injection of monocrotaline (typically 60 mg/kg body weight). Control animals receive a corresponding volume of the vehicle (sterile saline, pH 7.4).

-

-

Monitoring:

-

Monitor the animals daily for signs of distress, including weight loss, lethargy, and respiratory difficulty.

-

Record body weights regularly.

-

-

Assessment of Pulmonary Hypertension (typically at 3-4 weeks post-injection):

-

Hemodynamic Measurements: Anesthetize the rats and perform right heart catheterization to directly measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Right Ventricular Hypertrophy: Euthanize the animals, excise the heart, and dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately to calculate the Fulton Index (RV/[LV+S]).

-

Histological Analysis: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arteries.

-

Molecular and Biochemical Analyses: Collect lung and heart tissues for analysis of gene and protein expression, oxidative stress markers, and inflammatory mediators.

-

References

- 1. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms and pathology of monocrotaline pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [14C]monocrotaline kinetics and metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative cytotoxicity of monocrotaline and its metabolites in cultured pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of monocrotaline on endothelial nitric oxide synthase expression and sulfhydryl levels in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of monocrotaline, a pyrrolizidine alkaloid, on glutathione metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of inhibition of nitric oxide production in monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative analysis of age in monocrotaline-induced pulmonary hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the monocrotaline animal model for the study of pulmonary arterial hypertension: A network approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Primary Metabolite of Monocrotaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocrotaline (MCT), a pyrrolizidine alkaloid found in plants of the Crotalaria genus, is a well-established hepatotoxin and pneumotoxin. Its toxicity is not inherent but arises from its metabolic activation in the liver. This technical guide provides an in-depth exploration of the primary metabolite of monocrotaline, dehydromonocrotaline (DHM), also known as monocrotaline pyrrole (MCTP). We will delve into the metabolic pathways, quantitative data on metabolite distribution, detailed experimental protocols for its study, and the key signaling pathways implicated in its toxic effects. This document is intended to serve as a comprehensive resource for researchers investigating the mechanisms of monocrotaline toxicity and developing potential therapeutic interventions.

The Metabolic Activation of Monocrotaline

The toxicity of monocrotaline is a direct consequence of its bioactivation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, in the liver[1][2]. The initial and critical step in this process is the dehydrogenation of the retronecine ring of monocrotaline to form its primary reactive metabolite, dehydromonocrotaline (DHM) or monocrotaline pyrrole (MCTP)[3].

Formation of Dehydromonocrotaline (DHM/MCTP)

The formation of DHM is an oxidative process that introduces a double bond into the pyrrolizidine nucleus, rendering the molecule highly electrophilic and reactive. This reactivity is the basis for its toxicity, as DHM can readily form covalent adducts with cellular macromolecules such as DNA, RNA, and proteins, leading to cellular dysfunction and injury.

Detoxification Pathways

The primary route of detoxification for DHM involves conjugation with glutathione (GSH), a critical endogenous antioxidant[3][4]. This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), results in the formation of a less toxic, more water-soluble conjugate that can be readily excreted.

Quantitative Data on Monocrotaline Metabolism

Precise kinetic parameters for the metabolism of monocrotaline by specific CYP450 isoforms are not extensively documented in publicly available literature. However, studies have provided quantitative data on the distribution of its pyrrolic metabolites in various organs following monocrotaline administration.

Table 1: Distribution of Bound Pyrrolic Metabolites in Rats 24 Hours After Monocrotaline Administration

| Organ | Concentration of Bound Pyrrolic Metabolites (nmol/g tissue) |

| Liver | Highest Concentration |

| Lung | Moderate Concentration |

| Kidney | Moderate Concentration |

| Heart | Lower Concentration |

| Brain | Lower Concentration |

Source: Adapted from studies on glutathione metabolism in rats treated with monocrotaline[4]. Note: The original study provided a qualitative comparison; specific numerical values were not available for this table.

Table 2: In Vitro Cytotoxicity of Monocrotaline in Primary Rat Hepatocytes

| Compound | IC50 (µM) |

| Monocrotaline | 225 |

Source: Data from an in vitro study on monocrotaline-induced liver toxicity[5].

Experimental Protocols

In Vitro Metabolism of Monocrotaline Using Liver Microsomes

This protocol is designed to study the formation of dehydromonocrotaline from monocrotaline in a controlled in vitro setting.

Materials:

-

Rat liver microsomes (e.g., from a commercial supplier)

-

Monocrotaline

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

UPLC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes (typically 0.5 mg/mL protein concentration) in potassium phosphate buffer.

-

Add monocrotaline to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of dehydromonocrotaline and the depletion of monocrotaline using a validated UPLC-MS/MS method.

Induction of Pulmonary Arterial Hypertension in Rats with Monocrotaline

This protocol describes the widely used in vivo model to study the pathological effects of monocrotaline, particularly on the pulmonary vasculature.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Monocrotaline

-

Saline solution (0.9% NaCl)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Dissolve monocrotaline in sterile saline to the desired concentration (e.g., 60 mg/kg body weight). The solution may require slight acidification with HCl and subsequent neutralization with NaOH to aid dissolution.

-

Administer a single subcutaneous injection of the monocrotaline solution to the rats[2]. Control animals should receive an equivalent volume of saline.

-

Monitor the animals daily for signs of distress. Body weight should be recorded regularly.

-

Pulmonary arterial hypertension typically develops over a period of 2 to 4 weeks.

-

At the end of the study period, animals are euthanized, and tissues (lungs, heart, liver) are collected for histological, biochemical, and molecular analyses. Key endpoints often include right ventricular systolic pressure (RVSP), right ventricular hypertrophy index (RVHI), and assessment of pulmonary vascular remodeling[1].

UPLC-MS/MS Analysis of Monocrotaline and its Metabolites

This protocol provides a general framework for the quantitative analysis of monocrotaline and dehydromonocrotaline in biological matrices.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase column suitable for polar compounds (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (acetonitrile) over a specified time to achieve separation.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for monocrotaline and dehydromonocrotaline need to be determined and optimized. For example, for monocrotaline, a transition of m/z 326.3 -> 120.1 has been reported[6].

-

Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Sample Preparation:

-

Protein precipitation is a common method for extracting monocrotaline and its metabolites from plasma or tissue homogenates. This typically involves adding a cold organic solvent like acetonitrile, followed by centrifugation.

Signaling Pathways Affected by Monocrotaline and its Metabolites

The toxic effects of dehydromonocrotaline are mediated through the disruption of critical cellular signaling pathways, leading to endothelial dysfunction, inflammation, and vascular remodeling, particularly in the pulmonary arteries.

Transforming Growth Factor-β (TGF-β)/Alk5 Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Aberrant activation of this pathway is implicated in the pathogenesis of monocrotaline-induced pulmonary hypertension. Dehydromonocrotaline is thought to induce endothelial injury, which in turn leads to the release of active TGF-β. This activates the TGF-β receptor complex, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus and regulate the transcription of genes involved in fibrosis and smooth muscle cell proliferation.

Caption: TGF-β/Alk5 signaling pathway activated by dehydromonocrotaline.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Recent studies have identified the extracellular calcium-sensing receptor (CaSR) as a direct target of monocrotaline. The binding of monocrotaline to CaSR on pulmonary artery endothelial cells triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. This activation contributes to endothelial cell damage and the development of pulmonary hypertension.

References

- 1. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and pathology of monocrotaline pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of monocrotaline, a pyrrolizidine alkaloid, on glutathione metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Synthesis and Purification of Monocrotaline N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of monocrotaline N-oxide, a crucial metabolite of the pyrrolizidine alkaloid monocrotaline. The procedures outlined are intended for a laboratory setting and are directed at professionals with a background in organic chemistry and experience in handling hazardous materials.

Introduction

Monocrotaline, a pyrrolizidine alkaloid found in various plant species of the Crotalaria genus, is a known hepatotoxin. Its toxicity is primarily mediated through metabolic activation in the liver to reactive pyrrolic esters. The initial step in this metabolic pathway is the N-oxidation of the tertiary amine of the retronecine base to form this compound. This N-oxide is generally considered less toxic than the parent alkaloid and is more water-soluble. However, it can be reduced back to monocrotaline in vivo, serving as a transport form of the toxin. The availability of pure this compound is essential for toxicological studies, metabolic research, and the development of potential therapeutic interventions.

This guide details a well-established method for the chemical synthesis of this compound from its parent alkaloid, followed by a robust purification protocol to obtain the compound in high purity.

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of the tertiary nitrogen atom of the monocrotaline molecule. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: N-Oxidation of Monocrotaline

This protocol is adapted from established procedures for the N-oxidation of pyrrolizidine alkaloids.

Materials:

-

Monocrotaline

-

meta-Chloroperoxybenzoic acid (m-CPBA), ~70-77% purity

-

Chloroform (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask of appropriate size, dissolve monocrotaline in anhydrous chloroform to a concentration of approximately 10 mg/mL.

-

Reaction Setup: Place the flask in an ice bath and begin stirring the solution.

-

Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (1.1 to 1.2 molar equivalents relative to monocrotaline) in chloroform to the stirred monocrotaline solution. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable TLC system is silica gel plates eluted with a polar solvent mixture, such as chloroform:methanol:ammonia (e.g., 85:14:1 v/v/v). The N-oxide product will have a lower Rf value (be more polar) than the starting monocrotaline. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by washing the chloroform solution with a saturated aqueous solution of sodium bicarbonate to remove the resulting meta-chlorobenzoic acid and any unreacted m-CPBA. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Chemical Reaction Pathway

An In-depth Technical Guide to the Toxicokinetics and Metabolism of Monocrotaline N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the toxicokinetics and metabolism of monocrotaline N-oxide (MCTO), a primary metabolite of the pyrrolizidine alkaloid monocrotaline (MCT). This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), details relevant experimental methodologies, and visualizes key metabolic pathways.

Introduction

Monocrotaline (MCT) is a well-known hepatotoxic and pneumotoxic pyrrolizidine alkaloid. Its toxicity is primarily mediated by its metabolic activation in the liver to the reactive pyrrolic metabolite, dehydromonocrotaline (DHMCT), also known as monocrotaline pyrrole (MCTP).[1] A significant pathway in the metabolism of MCT is its oxidation to this compound (MCTO).[2][3] MCTO is generally considered a detoxification product, being more water-soluble and less toxic than its parent compound. However, evidence suggests that MCTO can be reduced back to MCT in vivo, thereby acting as a potential reservoir for the toxic parent compound.[2][4] Understanding the toxicokinetics and metabolism of MCTO is therefore crucial for a complete assessment of the risks associated with MCT exposure.

Toxicokinetics of this compound

While extensive research has focused on the toxicokinetics of MCT, specific data for MCTO administered as a separate entity is limited. The following sections summarize the available information and highlight areas where data is currently lacking.

Absorption

Distribution

Quantitative data on the tissue distribution of MCTO following its direct administration is not currently available. For the parent compound, [14C]-labeled MCT administered subcutaneously to rats showed distribution in the red blood cells, liver, kidney, and lung.[6] The apparent retention of MCT equivalents in red blood cells suggests they may act as carriers for metabolites from the liver to other organs, including the lung.[6] Future studies are needed to determine the specific tissue distribution profile of MCTO.

Metabolism

The metabolism of MCTO is a critical aspect of its toxicokinetics, primarily involving its potential reduction back to the parent compound, MCT.

Metabolic Pathways:

-

N-Oxidation of Monocrotaline: The formation of MCTO from MCT is a primary metabolic pathway. This reaction is catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[7]

-

Reduction of this compound: In vitro studies using human and rat liver microsomes have demonstrated that pyrrolizidine alkaloid N-oxides can be reduced back to their parent alkaloids.[4] This reduction is inhibited under oxidative conditions and dramatically decreased under hypoxic conditions.[4] While CYP3A inhibition with troleandomycin inhibits the formation of the reactive metabolite DHP, it does not affect the reduction of the N-oxide.[4] Other enzymes, such as aldehyde oxidase, have been implicated in the reduction of tertiary amine N-oxides and may play a role in the retro-reduction of MCTO.[5]

-

Further Metabolism to Reactive Species: Once reduced back to MCT, it can then be bioactivated by hepatic CYP enzymes to the toxic pyrrolic metabolite, dehydromonocrotaline (DHMCT).[8] DHMCT is highly reactive and can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[9]

-

Detoxification: The reactive DHMCT can be detoxified through conjugation with glutathione (GSH), forming glutathione-dehydroretronecine conjugates that are excreted in the bile.[7][10]

Excretion

Biliary excretion is a major route of elimination for MCT metabolites.[7][11] Following perfusion of [14C]monocrotaline through isolated rat liver, a significant portion of the radioactivity is recovered in the bile, largely in the form of glutathione and cysteinyl-glycine conjugates of DHMCT derivatives.[7] Specific data on the urinary and fecal excretion of MCTO and its metabolites after direct administration are needed to fully characterize its elimination pathways.

Quantitative Data

The following tables summarize the available quantitative data related to the metabolism of monocrotaline and the formation of this compound. It is important to note the significant lack of direct pharmacokinetic data for MCTO.

Table 1: Pharmacokinetic Parameters of Monocrotaline in Rats

| Parameter | Value | Species/Model | Reference |

| Oral Bioavailability | 78.2% | Rat | [2][5] |

| Tmax (Oral) | 0.400 ± 0.149 h | Rat | [2] |

| [14C]-MCT Equivalents in Tissues (4h post-s.c. admin) | |||

| Red Blood Cells | 85 nmol/g | Rat | [6] |

| Liver | 74 nmol/g | Rat | [6] |

| Kidney | 67 nmol/g | Rat | [6] |

| Lung | 36 nmol/g | Rat | [6] |

| Plasma | 8 nmol/g | Rat | [6] |

| [14C]-MCT Equivalents in Tissues (24h post-s.c. admin) | |||

| Red Blood Cells | 49 nmol/g | Rat | [6] |

| Liver | 25 nmol/g | Rat | [6] |

| Kidney | 9 nmol/g | Rat | [6] |

| Lung | 10 nmol/g | Rat | [6] |

| Plasma | 2 nmol/g | Rat | [6] |

Table 2: In Vitro Metabolism of Monocrotaline in Rat Liver Microsomes

| Parameter | Value | Condition | Reference |

| Vmax (Monocrotaline depletion) | 1.34 ± 0.11 nmol/min/mg protein | - | [11] |

| Km (Monocrotaline depletion) | 67.8 ± 12.0 µM | - | [11] |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Model | Reference |

| Oral Bioavailability | Data not available | - | - |

| Cmax | Data not available | - | - |

| Tmax | Data not available | - | - |

| Half-life (t½) | Data not available | - | - |

| Clearance (CL) | Data not available | - | - |

| Volume of Distribution (Vd) | Data not available | - | - |

Note: The absence of data in Table 3 highlights a critical knowledge gap in the toxicokinetics of this compound.

Signaling Pathways

The signaling pathways associated with monocrotaline toxicity are complex and primarily linked to the induction of pulmonary arterial hypertension (PAH) and endothelial dysfunction. The direct effects of MCTO on these pathways are not well-established and are likely contingent on its conversion to MCT.

One key pathway involves the disruption of nitric oxide (NO) signaling. Monocrotaline-induced pulmonary hypertension is associated with a decreased bioavailability of NO.[12][13] This may be due to increased oxidative stress, as indicated by low sulfhydryl levels in the lungs of MCT-treated rats.[12] MCT has also been shown to activate the extracellular calcium-sensing receptor (CaSR) on pulmonary artery endothelial cells, leading to endothelial damage and PAH.[14]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the toxicokinetics and metabolism of MCTO. The following sections provide methodologies adapted from studies on MCT and other N-oxides.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of MCTO after oral and intravenous administration.

Animals: Male Sprague-Dawley rats (200-250 g).

Protocol:

-

Dosing:

-

Oral (p.o.): Administer MCTO (dissolved in a suitable vehicle, e.g., water or saline) by oral gavage at a dose of [Specify Dose, e.g., 10 mg/kg].

-

Intravenous (i.v.): Administer MCTO via a tail vein injection at a dose of [Specify Dose, e.g., 1 mg/kg].

-

-

Blood Sampling:

-

Collect serial blood samples (approximately 0.2 mL) from the saphenous or jugular vein at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

-

Collect blood into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentrations of MCTO and MCT in plasma samples using a validated LC-MS/MS method.[2]

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis software.

-

Determine the absolute oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration.

-

In Vitro Metabolism Study using Rat Liver Microsomes

Objective: To investigate the metabolic stability and potential for reductive metabolism of MCTO.

Materials:

-

Pooled rat liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

This compound (MCTO)

-

Acetonitrile (for reaction termination)

Protocol:

-

Incubation Mixture Preparation:

-

Prepare an incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.

-

-

Reaction Initiation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding MCTO to a final concentration of [Specify Concentration, e.g., 1 µM].

-

-

Time Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination:

-

Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the concentrations of MCTO and any potential metabolites, particularly the parent compound, MCT.

-

-

Data Analysis:

-

Plot the disappearance of MCTO over time to determine its metabolic stability (half-life).

-

Quantify the formation of MCT to assess the extent of reductive metabolism.

-

Conclusion and Future Directions

This compound is a significant metabolite of monocrotaline, and its toxicokinetics are integral to a complete understanding of MCT-induced toxicity. While it is considered a detoxification product, its potential for retro-reduction to the toxic parent compound necessitates further investigation. This guide has summarized the current knowledge, highlighting a significant lack of direct pharmacokinetic data for MCTO.

Future research should prioritize in vivo studies involving the direct administration of MCTO to elucidate its absorption, distribution, metabolism, and excretion profile. Such studies will provide the necessary data to populate the existing knowledge gaps and allow for a more accurate risk assessment of exposure to monocrotaline and other pyrrolizidine alkaloids. Furthermore, investigating the specific enzymes responsible for the in vivo reduction of MCTO and the signaling pathways it may directly modulate will provide a more complete picture of its biological activity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of tertiary amine N-oxides by liver preparations: function of aldehyde oxidase as a major N-oxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Non-enzymatic reduction of aliphatic tertiary amine N-oxides mediated by the haem moiety of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guinea pig and rat hepatic microsomal metabolism of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of monocrotaline on endothelial nitric oxide synthase expression and sulfhydryl levels in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Monocrotaline N-Oxide: A Pivotal Player in Pyrrolizidine Alkaloid Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a large class of phytotoxins, with monocrotaline (MCT) being a prominent member known for its severe hepatotoxicity and ability to induce pulmonary arterial hypertension (PAH). The toxicity of MCT is not inherent but arises from its metabolic activation in the liver to the highly reactive monocrotaline pyrrole (MCTP). While N-oxidation of MCT to monocrotaline N-oxide (MCT-N-oxide) has traditionally been considered a detoxification pathway, emerging evidence suggests a more complex role for this metabolite. This technical guide delves into the intricate role of MCT-N-oxide in the overarching toxicity of pyrrolizidine alkaloids, providing a comprehensive overview of its metabolism, toxicokinetics, and the molecular signaling pathways it influences. Detailed experimental protocols and quantitative toxicological data are presented to support researchers in this field.

Introduction to Monocrotaline and its Metabolism

Monocrotaline is a macrocyclic pyrrolizidine alkaloid found in plants of the Crotalaria species[1]. Ingestion of these plants can lead to severe poisoning in livestock and humans[2]. The toxicity of MCT is a classic example of "lethal synthesis," where the parent compound is relatively inert until it is metabolically activated.

The primary site of MCT metabolism is the liver, where cytochrome P450 enzymes (CYPs), particularly CYP3A4, convert it to the electrophilic and highly reactive dehydromonocrotaline, also known as monocrotaline pyrrole (MCTP)[3][4]. MCTP is considered the ultimate toxic metabolite responsible for cellular damage[5][6]. It is a potent alkylating agent that can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and the initiation of pathological processes[7][8].

The metabolic fate of monocrotaline is not solely directed towards the formation of the toxic pyrrole. Two other significant pathways are hydrolysis and N-oxidation[7][9]. N-oxidation, mediated by flavin-containing monooxygenases (FMOs) and to some extent CYPs, results in the formation of this compound[7]. This metabolite is more water-soluble than MCT, facilitating its excretion and has long been considered a detoxification product[1]. However, the potential for in vivo reduction of MCT-N-oxide back to the parent MCT introduces a critical consideration in its toxicological profile.

The Dual Role of this compound

While the formation of MCT-N-oxide is a detoxification step, its role is not entirely benign. Evidence suggests that MCT-N-oxide can act as a stable transport form of the toxin and can be reduced back to the parent MCT, particularly by the gut microbiota[10][11][12][13]. This "retro-toxic" conversion can create a reservoir of MCT, leading to prolonged exposure and sustained toxicity.

This metabolic recycling has significant implications for the long-term toxic effects observed with PA exposure. The gut microbiome's composition and metabolic activity can, therefore, play a crucial role in modulating the toxicity of ingested PAs and their N-oxides.

Signaling Pathways Implicated in Monocrotaline Toxicity

The cellular and tissue damage initiated by MCTP triggers a cascade of signaling events that contribute to the pathophysiology of diseases like PAH. Key pathways identified include:

-

Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) Signaling: MCTP has been shown to activate both TGF-β and BMP signaling pathways in pulmonary artery endothelial cells. This leads to the phosphorylation and nuclear translocation of Smad proteins (Smad2/3 for TGF-β and Smad1/5/8 for BMP), which act as transcription factors regulating genes involved in cell proliferation, apoptosis, and extracellular matrix remodeling. Dysregulation of these pathways is a hallmark of PAH.

-

Extracellular Calcium-Sensing Receptor (CaSR) Signaling: Monocrotaline can directly bind to and activate the CaSR on pulmonary artery endothelial cells. This activation leads to an increase in intracellular calcium concentrations, which can trigger a range of downstream effects, including endothelial dysfunction and injury, contributing to the development of pulmonary hypertension.

The interplay of these signaling pathways is complex and central to the progression of MCT-induced pathology.

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicity of monocrotaline and its metabolites.

Table 1: In Vivo Toxicity of Monocrotaline

| Species | Route of Administration | LD50 (mg/kg) | Organ System Affected | Reference |

| Rat | Oral | 66 | Liver, Lung, Kidney | [1] |

| Rat | Intraperitoneal | 259 | Liver, Lung, Kidney | [1] |

Table 2: In Vitro Cytotoxicity of Monocrotaline and its Metabolites

| Cell Type | Compound | Concentration | Effect | Reference |

| Bovine Pulmonary Artery Endothelial Cells | Monocrotaline (MCT) | 60 µg/mL (0.185 mM) | No significant cytotoxicity | [14] |

| Bovine Pulmonary Artery Endothelial Cells | Monocrotaline Pyrrole (MCTP) | 10 µg/mL (0.031 mM) | Increased LDH release, hypertrophy, decreased cell density | [14] |

| Primary Rat Hepatocytes | Monocrotaline (MCT) | 225 µM | IC50 for cytotoxicity | [7] |

Table 3: Enzyme Kinetics of Monocrotaline Metabolism

| Enzyme System | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Rat Liver Microsomes | Monocrotaline | Data not consistently reported | Data not consistently reported | [15][16][17][18] |

| Human Liver Microsomes (CYP3A4) | Monocrotaline | Data not consistently reported | Data not consistently reported | [15][16][17][18] |

| Note: Specific Km and Vmax values for monocrotaline metabolism are not consistently reported across the literature, often due to the complexity of the multi-enzyme system involved and atypical enzyme kinetics. |

Table 4: DNA Adduct Formation by Monocrotaline

| System | Adduct Type | Level of Adducts | Method of Detection | Reference |

| In vitro (Calf Thymus DNA) | Dehydromonocrotaline-DNA adducts | Dose-dependent | 32P-postlabeling | [19] |

| Rat Liver (in vivo) | Dehydromonocrotaline-DNA adducts | Detected | 32P-postlabeling | [19] |

| Porcine Endothelial Cells | MCTP-induced DNA cross-linking | Dose-dependent | Alkaline elution assay | [8] |

| Note: Absolute quantification of DNA adducts is challenging and often reported in relative terms or as detected/not detected. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats

Objective: To induce a reliable and reproducible model of PAH in rats for studying disease pathogenesis and evaluating potential therapies.

Materials:

-

Male Wistar rats (250-300 g)

-

Monocrotaline (Sigma-Aldrich)

-

Sterile 0.9% saline

-

1N HCl and 1N NaOH for pH adjustment

-

Syringes and needles (25G)

Procedure:

-

Prepare a solution of monocrotaline at a concentration of 60 mg/mL in sterile saline. The pH of the solution should be adjusted to 7.4 with 1N HCl and 1N NaOH[20].

-

Administer a single subcutaneous injection of monocrotaline at a dose of 60 mg/kg body weight to the rats[3][4][20][21][22]. Control animals receive an equivalent volume of sterile saline.

-

Monitor the animals daily for clinical signs of distress, including weight loss, lethargy, and respiratory difficulty.

-

PAH typically develops over a period of 3-4 weeks. The development of PAH can be confirmed by measuring right ventricular systolic pressure (RVSP) via right heart catheterization, and assessing right ventricular hypertrophy (Fulton's index) and pulmonary vascular remodeling through histological analysis of lung tissue at the end of the study period[3][21].

Isolation and Culture of Rat Pulmonary Artery Endothelial Cells (PAECs)

Objective: To establish primary cultures of PAECs for in vitro studies of endothelial dysfunction in response to MCT and its metabolites.

Materials:

-

Lungs from healthy male Wistar rats

-

Collagenase type II (Worthington)

-

Endothelial cell growth medium (EGM-2, Lonza) supplemented with growth factors, fetal bovine serum (FBS), and antibiotics

-

Fibronectin-coated culture flasks/plates

-

Dynabeads coated with anti-rat CD31 antibody (for immunomagnetic separation)

-

Sterile dissection tools

Procedure:

-

Euthanize a rat according to approved institutional protocols and aseptically remove the lungs.

-

Isolate the main pulmonary artery and its larger branches under a dissecting microscope.

-

Mince the isolated arteries into small pieces and digest with collagenase type II (1 mg/mL in serum-free medium) for 30-45 minutes at 37°C with gentle agitation[23].

-

Neutralize the collagenase with an equal volume of EGM-2 containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in EGM-2.

-

For purification, incubate the cell suspension with anti-rat CD31 Dynabeads according to the manufacturer's instructions to positively select for endothelial cells[23].

-

Plate the isolated PAECs onto fibronectin-coated culture vessels and maintain in a humidified incubator at 37°C and 5% CO2.

-

Confirm the endothelial phenotype by immunostaining for endothelial markers such as von Willebrand factor (vWF) and CD31[24].

Western Blot for Phosphorylated Smad Proteins

Objective: To quantify the activation of TGF-β and BMP signaling pathways by measuring the levels of phosphorylated Smad proteins.

Materials:

-

Cultured PAECs

-

MCTP or other stimuli

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2, anti-phospho-Smad1/5/8, anti-total Smad2, anti-total Smad1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed PAECs in culture plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours prior to treatment.

-

Treat the cells with MCTP or other stimuli for the desired time points.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system[25][26][27][28][29].

-

Quantify the band intensities using densitometry software and normalize the phosphorylated Smad levels to the total Smad levels and the loading control.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to monocrotaline.

Materials:

-

Cultured PAECs on glass-bottom dishes

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium

-

Inverted fluorescence microscope equipped with a calcium imaging system (e.g., a xenon lamp, filter wheel, and a sensitive camera)

Procedure:

-

Load the PAECs with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS for 30-45 minutes at 37°C[30][31][32][33][34].

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

-

Mount the dish on the microscope stage and perfuse with HBSS.

-

Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

-

Apply monocrotaline at the desired concentration to the cells via the perfusion system.

-

Record the changes in fluorescence intensity over time.

-

For Fura-2, the ratio of the fluorescence intensities at 340 nm and 380 nm is calculated, which is proportional to the intracellular calcium concentration. For Fluo-4, the change in fluorescence intensity (ΔF/F0) is calculated.

-

At the end of the experiment, calibrate the fluorescence signal using ionomycin in the presence of high and low calcium solutions to determine the maximum and minimum fluorescence ratios/intensities.

Visualizing Molecular Interactions and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental processes described in this guide.

Metabolic Activation and Detoxification of Monocrotaline

Caption: Metabolic pathways of monocrotaline activation and detoxification.

Signaling Pathways in MCT-Induced Endothelial Dysfunction

Caption: Key signaling pathways activated by MCTP in endothelial cells.

Experimental Workflow for In Vivo PAH Model

Caption: Workflow for the monocrotaline-induced PAH model in rats.

Conclusion

The role of this compound in pyrrolizidine alkaloid toxicity is more nuanced than a simple detoxification product. Its potential for retro-conversion to the parent toxin, monocrotaline, particularly mediated by the gut microbiota, highlights a critical aspect of PA toxicokinetics that warrants further investigation. Understanding the delicate balance between N-oxidation and reduction is essential for accurately assessing the risks associated with PA exposure. The signaling pathways activated by the ultimate toxic metabolite, MCTP, provide key targets for the development of therapeutic interventions for PA-induced diseases such as pulmonary arterial hypertension. The data and protocols presented in this guide offer a solid foundation for researchers to advance our understanding of this complex and clinically significant area of toxicology.

References

- 1. Monocrotaline - Wikipedia [en.wikipedia.org]

- 2. Monocrotaline toxicity and pulmonary arteries [arizona.aws.openrepository.com]

- 3. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Mechanisms and pathology of monocrotaline pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of monocrotaline pyrrole-induced DNA cross-linking in pulmonary artery endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The gut microbiota derived metabolite trimethylamine N-oxide: Its important role in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functions of Gut Microbiota Metabolites, Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative cytotoxicity of monocrotaline and its metabolites in cultured pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Atypical kinetics of cytochrome P450 enzymes in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. frontiersin.org [frontiersin.org]

- 23. Isolation and Culture of Pulmonary Endothelial Cells from Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. karger.com [karger.com]

- 25. pubcompare.ai [pubcompare.ai]

- 26. researchgate.net [researchgate.net]

- 27. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 28. Flow-dependent Smad2 phosphorylation and TGIF nuclear localization in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 32. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 33. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Imaging Local Ca2+ Signals in Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Monocrotaline N-Oxide: A Technical Deep Dive into its Discovery, Chemistry, and Biological Impact

For Immediate Release

Shanghai, China – November 19, 2025 – Long recognized as a key player in the toxicity of the Crotalaria genus, Monocrotaline N-Oxide continues to be a subject of intense scientific scrutiny. This technical guide offers an in-depth exploration of the discovery, history, and biochemical intricacies of this pivotal pyrrolizidine alkaloid metabolite. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting detailed experimental protocols, quantitative data, and visualizations of its metabolic and signaling pathways.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader investigation of pyrrolizidine alkaloids (PAs), a class of compounds notorious for their hepatotoxicity. While monocrotaline itself was isolated from Crotalaria spectabilis and its structure elucidated in 1939, the understanding of its metabolic fate, particularly the formation of N-oxides, evolved over subsequent decades.

Pioneering work by Bull, Culvenor, and Dick in the mid-20th century laid the groundwork for understanding PA toxicity.[1][2][3] Their comprehensive studies were among the first to recognize that PAs exist in plants as both tertiary bases and their corresponding N-oxides.[4] Research in the 1950s and 1960s further established that these N-oxides are significant, often abundant, constituents in many PA-containing plants, including various Crotalaria species.[4] It was demonstrated that N-oxides are also metabolites formed in the livers of animals that ingest these alkaloids.[4] The co-occurrence of monocrotaline and its N-oxide in plants like Crotalaria assamica and Crotalaria calycina has been documented, highlighting the natural origin of this compound.

Historically, the focus was often on the parent alkaloid due to the analytical challenges in isolating and identifying the highly water-soluble N-oxides.[4] However, the development of advanced analytical techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), has enabled the precise identification and quantification of this compound in various biological and botanical matrices.[5]

Physicochemical Properties and Synthesis

This compound (C₁₆H₂₃NO₇) is a more polar and water-soluble derivative of its parent compound, monocrotaline. This increased polarity is a direct result of the N-oxide functional group.

Table 1: Physicochemical Properties of Monocrotaline and this compound

| Property | Monocrotaline | This compound |

| Chemical Formula | C₁₆H₂₃NO₆ | C₁₆H₂₃NO₇ |

| Molar Mass | 325.36 g/mol [4] | 341.36 g/mol [6][7][8] |

| CAS Number | 315-22-0 | 35337-98-5[6][7][8] |

| Appearance | White crystalline solid[4] | Data not readily available |

| Melting Point | 197-198 °C (decomposes)[4] | Data not readily available |

| Solubility | Soluble in water (as hydrochloride)[4] | Highly water-soluble[4] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound from monocrotaline can be achieved through oxidation of the tertiary amine group of the necine base. A common method for this transformation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8][9]

Objective: To synthesize this compound by oxidizing monocrotaline.

Materials:

-

Monocrotaline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Dissolve a known quantity of monocrotaline in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of m-CPBA (1.1 to 1.5 molar equivalents) in dichloromethane to the stirred monocrotaline solution. The slow addition is crucial to control the reaction temperature, as the oxidation is exothermic.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the monocrotaline spot and the appearance of a more polar spot (lower Rf value) indicates the formation of the N-oxide.

-

Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Metabolism and Toxicity

The toxicity of monocrotaline is primarily attributed to its metabolic activation in the liver by cytochrome P450 enzymes to the highly reactive monocrotaline pyrrole (MCTP).[10] this compound is also a product of this hepatic metabolism.[5] While often considered a detoxification product due to its increased water solubility and facilitates excretion, the N-oxide can be reduced back to the parent monocrotaline in the gut, creating a potential reservoir for delayed toxicity.[4]

Table 2: Acute Toxicity of Monocrotaline

| Species | Route of Administration | LD50 |

| Mouse | Intraperitoneal | 259 mg/kg[4] |

| Mouse | Oral | 335 mg/kg (in cysteine-fed mice)[4] |

Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the direct cytotoxic effects of this compound on endothelial cells, a standard MTT assay can be employed.

Objective: To determine the concentration-dependent cytotoxicity of this compound on human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Complete endothelial cell growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

-

Prepare a series of dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the N-oxide, if any) and a negative control (medium only).

-

Incubate the plates for 24, 48, and 72 hours.

-

At each time point, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Biological Effects

The biological effects of monocrotaline, particularly its role in inducing pulmonary arterial hypertension (PAH), are well-documented.[10][11] The primary mechanism involves the bioactivation of monocrotaline to MCTP, which then damages pulmonary artery endothelial cells.[10] This damage initiates a cascade of events leading to vascular remodeling and increased pulmonary pressure.

While the direct signaling effects of this compound are less studied, it is understood that any in vivo activity is likely influenced by its potential conversion back to the parent alkaloid. The known signaling pathways affected by monocrotaline and its metabolites include:

-

TGF-β/Alk5 and Smad Signaling: These pathways are crucial in cell growth, differentiation, and extracellular matrix production. Dysregulation of this signaling by monocrotaline contributes to the vascular remodeling seen in PAH.[10]

-

Rho Kinase (ROCK) Pathway: This pathway is involved in regulating cell shape, motility, and contraction, and its activation is implicated in the pathogenesis of pulmonary hypertension.[10]

-

Extracellular Calcium-Sensing Receptor (CaSR): Recent studies have shown that monocrotaline can directly activate the CaSR on pulmonary artery endothelial cells, leading to endothelial damage and contributing to the development of PAH.[10]

-